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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunoprecipitation (IP) of the

DEAH-box helicase 36 (DHX36), an essential enzyme involved in resolving G-quadruplex

structures and regulating innate immune signaling pathways.[1][2][3] This document offers a

comprehensive guide for the successful isolation of DHX36 and its interacting partners from

cellular extracts, intended for downstream applications such as Western blotting and mass

spectrometry.

Data Presentation: Quantitative Parameters for
DHX36 Immunoprecipitation
The efficiency of immunoprecipitation can be influenced by several factors, including the choice

of antibody, the amount of antibody and cell lysate, and the composition of the lysis buffer. The

following table summarizes quantitative data gathered from various sources to guide the

optimization of your DHX36 IP protocol.
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Parameter
Value/Recommend
ation

Source/Cell Line Notes

Antibody
Anti-DHX36 (Rabbit

Polyclonal)
Not Specified

Validated for IP.

Optimal concentration

should be determined

empirically.

Anti-V5 Tag HEK293FT

For

immunoprecipitation

of V5-tagged

recombinant proteins.

Anti-FLAG Tag HEK293FT

37 ng/mL for rabbit

anti-FLAG antibodies

used for G4 staining.

Antibody Amount 0.5–2 µg per IP
General

Recommendation

Optimal signal-to-

noise ratio is typically

achieved in this range

for most ChIP-

validated antibodies.

Cell Lysate
10 µg of chromatin

DNA per IP

General

Recommendation

The ratio of antibody

to chromatin should

be maintained if using

different amounts.

Lysis Buffer RIPA Buffer General Use

A harsh buffer suitable

for extracting nuclear

and membrane-bound

proteins, but may

denature proteins and

disrupt some protein-

protein interactions.[4]

NP-40 based Lysis

Buffer

General Use A milder, non-ionic

detergent-based

buffer that is less

likely to denature

proteins and is often
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preferred for co-

immunoprecipitation.

[4]

Alkaline Lysis Buffer

(ALB)
Single Lymphocytes

Shown to be effective

for single-cell PCR

applications and may

reduce allele dropout.

Proteinase K/SDS

Lysis Buffer
Single Lymphocytes

Comparable PCR

amplification

efficiencies to ALB in

some cases.

Experimental Protocols: Detailed Methodology for
DHX36 Immunoprecipitation
This protocol is a generalized procedure and may require optimization for specific cell types

and applications.

Materials:

Cell Culture: Adherent or suspension cells expressing DHX36.

Antibodies:

Primary antibody: A high-affinity, IP-grade antibody specific for DHX36.

Negative control: Isotype-matched IgG from the same host species as the primary

antibody.

Lysis Buffer:

RIPA (Radioimmunoprecipitation assay) buffer (harsher, for whole-cell lysates): 50 mM

Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.

NP-40 Lysis Buffer (milder, for co-immunoprecipitation): 50 mM Tris-HCl pH 7.4, 150 mM

NaCl, 1% NP-40, 1 mM EDTA.
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Immediately before use, supplement the chosen lysis buffer with a protease and

phosphatase inhibitor cocktail.

Wash Buffer: Lysis buffer without detergents or a Tris-buffered saline with 0.1% Tween-20

(TBST).

Elution Buffer: 1x Laemmli sample buffer or a low pH glycine buffer (e.g., 0.1 M glycine, pH

2.5).

Beads: Protein A/G agarose or magnetic beads.

Reagents for Western Blotting or Mass Spectrometry.

Procedure:

Cell Lysis:

1. Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).

2. Resuspend the cell pellet in ice-cold lysis buffer (e.g., 1 mL per 10^7 cells).

3. Incubate on ice for 30 minutes with occasional vortexing.

4. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

5. Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

6. Determine the protein concentration of the lysate using a BCA or Bradford protein assay.

Pre-clearing the Lysate (Optional but Recommended):

1. To a sufficient volume of protein A/G beads for all samples, add lysis buffer and gently mix.

2. Centrifuge and discard the supernatant. Repeat this wash step twice.

3. Add 20-30 µL of the washed bead slurry to each 1 mg of protein lysate.

4. Incubate with gentle rotation for 1 hour at 4°C.
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5. Centrifuge at 1,000 x g for 1 minute at 4°C and carefully transfer the supernatant to a new

tube, avoiding the beads.

Immunoprecipitation:

1. To the pre-cleared lysate, add the primary antibody (e.g., 1-5 µg of anti-DHX36 antibody

per 1 mg of lysate). For the negative control, add an equivalent amount of isotype control

IgG.

2. Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

3. Add 30-50 µL of washed protein A/G bead slurry to each sample.

4. Incubate with gentle rotation for 1-2 hours at 4°C.

Washing:

1. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

2. Carefully aspirate and discard the supernatant.

3. Resuspend the beads in 1 mL of ice-cold wash buffer.

4. Repeat the wash step 3-4 times to remove non-specific binding proteins.

Elution:

1. After the final wash, carefully remove all of the supernatant.

2. For Western Blotting: Resuspend the beads in 30-50 µL of 1x Laemmli sample buffer. Boil

the samples at 95-100°C for 5-10 minutes to elute and denature the proteins. Centrifuge to

pellet the beads and load the supernatant onto an SDS-PAGE gel.

3. For Mass Spectrometry or functional assays: Elute the protein with a non-denaturing

elution buffer, such as a low pH glycine buffer. Incubate for 5-10 minutes at room

temperature with gentle agitation. Pellet the beads and transfer the supernatant to a new

tube containing a neutralizing buffer (e.g., 1 M Tris-HCl, pH 8.5).
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Visualization of Experimental Workflow and
Signaling Pathways
DHX36 Immunoprecipitation Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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